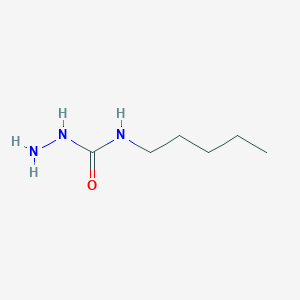

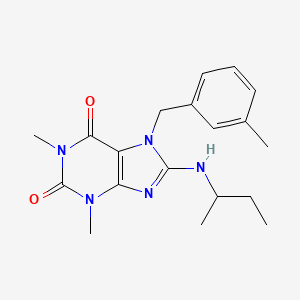

![molecular formula C8H18N2O B3011892 2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol CAS No. 1268522-37-7](/img/structure/B3011892.png)

2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another study reported a one-pot biosynthesis of menthol and neomenthol from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases .Molecular Structure Analysis

The molecular formula of “2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol” is C6H14N2 . The average mass is 114.189 Da and the monoisotopic mass is 114.115700 Da .Aplicaciones Científicas De Investigación

Ethanol's Cellular Impact

Research has demonstrated that ethanol can induce apoptosis in certain cell types, such as TM3 mouse Leydig cells, by activating bax-dependent caspase-3, highlighting the complex interplay between ethanol and cellular death pathways (M. Jang et al., 2002). Additionally, ethanol's impact extends to up-regulating N-methyl-D-aspartate receptor polypeptide subunits in mouse cortical neurons, which could have implications for understanding its effects on the nervous system (P. Follesa & M. Ticku, 1996).

Catalytic Activities and Organic Synthesis

The synthesis of complex molecules often involves catalytic processes where specific compounds play critical roles. For instance, certain iron, cobalt, nickel, and palladium complexes have been studied for their potential in ethylene oligomerization, indicating the importance of catalytic efficiency in industrial applications (M. K. Ainooson et al., 2011). Moreover, the study of pyrazoles through dealkylation of pyrazolium salts offers insights into methods for obtaining 3- and 5-substituted aminopyrazoles, showcasing the versatility of organic synthesis techniques (B. Cross et al., 1980).

Alternative Synthetic Approaches for Ethanol Production

An innovative approach for catalytic conversion of synthetic gas to ethanol has been explored, aiming to provide a sustainable alternative to traditional methods. This process integrates the coupling of CO with methanol to form dimethyl oxalate, followed by hydrogenation to yield ethanol, potentially reducing dependence on petroleum resources and greenhouse gas emissions (Hairong Yue et al., 2014).

Propiedades

IUPAC Name |

2-[(2S,5R)-2,5-dimethylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-6-10(3-4-11)8(2)5-9-7/h7-9,11H,3-6H2,1-2H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMJSCKEDLLJBK-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

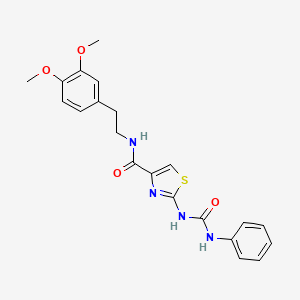

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)

![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011823.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)